molecular formula C17H17N5O3S B12174663 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12174663
M. Wt: 371.4 g/mol
InChI Key: JJRVOGSOCUUVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the azepine ring through a cyclization reaction. The final step involves the coupling of the quinazoline-azepine intermediate with 1,3,4-thiadiazole-2-amine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to be designed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used in cancer therapy, share a similar quinazoline core.

    Thiadiazole Derivatives: Compounds containing the thiadiazole moiety are known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of the quinazoline and thiadiazole moieties, which may confer distinct biological activities and therapeutic potential. This combination allows for a broader range of interactions with molecular targets, potentially leading to more effective treatments for various diseases.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O3S/c23-15(20-17-21-18-10-26-17)9-25-11-5-6-13-12(8-11)16(24)22-7-3-1-2-4-14(22)19-13/h5-6,8,10H,1-4,7,9H2,(H,20,21,23)

InChI Key

JJRVOGSOCUUVHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)OCC(=O)NC4=NN=CS4)C(=O)N2CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.